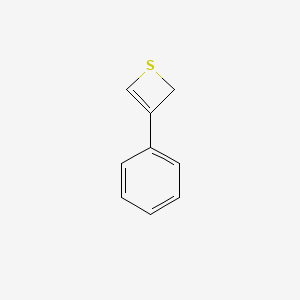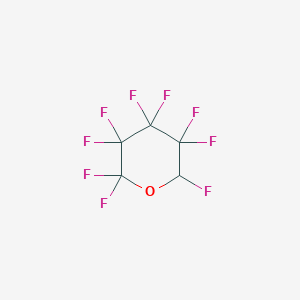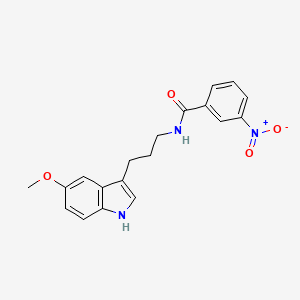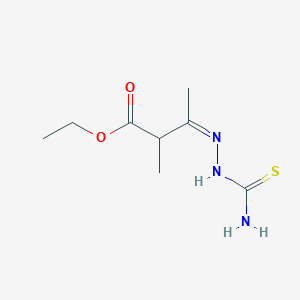
ethyl (3Z)-3-(carbamothioylhydrazinylidene)-2-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3Z)-3-(carbamothioylhydrazinylidene)-2-methylbutanoate is an organic compound with a complex structure that includes a carbamothioylhydrazinylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3Z)-3-(carbamothioylhydrazinylidene)-2-methylbutanoate typically involves the reaction of ethyl 2-methylbutanoate with thiosemicarbazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3Z)-3-(carbamothioylhydrazinylidene)-2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines .
Applications De Recherche Scientifique
Ethyl (3Z)-3-(carbamothioylhydrazinylidene)-2-methylbutanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl (3Z)-3-(carbamothioylhydrazinylidene)-2-methylbutanoate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or interfering with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (3Z)-3-(carbamoylhydrazinylidene)-2-methylbutanoate
- Ethyl (3Z)-3-(thiocarbamoylhydrazinylidene)-2-methylbutanoate
- Ethyl (3Z)-3-(carbamothioylhydrazinylidene)-2-ethylbutanoate
Uniqueness
Ethyl (3Z)-3-(carbamothioylhydrazinylidene)-2-methylbutanoate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
73937-86-7 |
|---|---|
Formule moléculaire |
C8H15N3O2S |
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
ethyl (3Z)-3-(carbamothioylhydrazinylidene)-2-methylbutanoate |
InChI |
InChI=1S/C8H15N3O2S/c1-4-13-7(12)5(2)6(3)10-11-8(9)14/h5H,4H2,1-3H3,(H3,9,11,14)/b10-6- |
Clé InChI |
IMPQYMOPTCHZIH-POHAHGRESA-N |
SMILES isomérique |
CCOC(=O)C(C)/C(=N\NC(=S)N)/C |
SMILES canonique |
CCOC(=O)C(C)C(=NNC(=S)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid](/img/structure/B14467340.png)
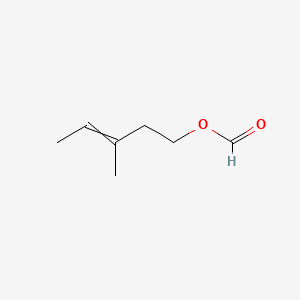
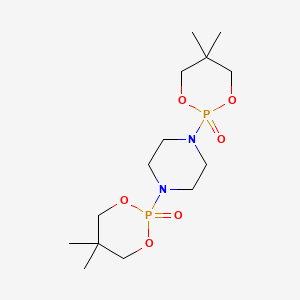
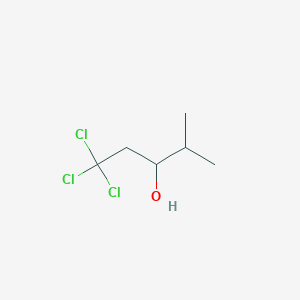

![2-[4-(Phenylsulfanyl)phenoxy]ethan-1-ol](/img/structure/B14467371.png)
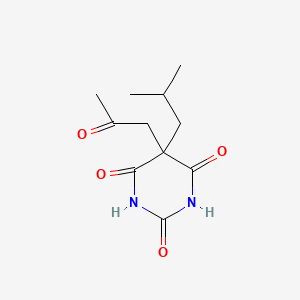


![2,2'-Sulfonylbis[N-(propan-2-yl)benzamide]](/img/structure/B14467402.png)
